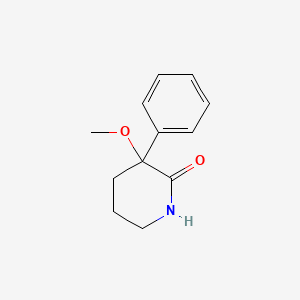

3-Methoxy-3-phenyl-2-piperidinone

Description

Structure

3D Structure

Properties

CAS No. |

87532-77-2 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

3-methoxy-3-phenylpiperidin-2-one |

InChI |

InChI=1S/C12H15NO2/c1-15-12(8-5-9-13-11(12)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14) |

InChI Key |

FPBQWKKYPUOTJH-UHFFFAOYSA-N |

SMILES |

COC1(CCCNC1=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1(CCCNC1=O)C2=CC=CC=C2 |

Synonyms |

3-methoxy-3-phenyl-2-piperidinone 3-MPPD |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxy 3 Phenyl 2 Piperidinone and Its Analogues

Retrosynthetic Analyses and Strategic Disconnections

A retrosynthetic analysis of 3-Methoxy-3-phenyl-2-piperidinone reveals several strategic disconnections to simplify the target molecule into readily available starting materials. The primary disconnections focus on the formation of the lactam ring and the installation of the key C3-substituents.

Strategy A: Lactam Ring Formation via Cyclization The most direct approach involves disconnecting the N1-C2 amide bond, leading back to a δ-amino ester precursor ( 1 ). This precursor, 5-amino-3-methoxy-3-phenylpentanoic acid methyl ester, contains all the necessary atoms and stereochemistry. This linear precursor can be further simplified by disconnecting the C3-phenyl and C3-methoxy bonds.

Strategy B: α-Functionalization of a Pre-formed Lactam An alternative strategy begins with a pre-formed 2-piperidinone ring. A key disconnection at the C3-methoxy bond suggests a precursor like 3-hydroxy-3-phenyl-2-piperidinone ( 2 ). This intermediate could be obtained from the oxidation of 3-phenyl-2-piperidinone, which itself can be synthesized from simpler starting materials. Another disconnection at the C3-phenyl bond points to 3-methoxy-2-piperidinone ( 3 ) as an intermediate, which could undergo phenylation.

Strategy C: Cyclization via Dieckmann or Related Condensations A disconnection of the C2-C3 and N1-C6 bonds points towards a diester precursor suitable for a Dieckmann condensation. This would involve a precursor like N-(2-cyanoethyl)-2-methoxy-2-phenylacetamide, which upon cyclization and decarboxylation would yield the target lactam.

Strategy D: Multicomponent Reactions A more convergent approach involves disconnecting the molecule into three or more simple components that can be assembled in a single pot. For instance, a multicomponent reaction could theoretically combine a phenyl-containing species, a source of the C4-C5-C6-N backbone, and a methoxy-containing synthon. hse.ru

These disconnections form the basis for the synthetic approaches detailed in the following sections.

Total Synthesis Approaches to the this compound Scaffold

The construction of the this compound scaffold can be achieved through various synthetic routes, leveraging both established chemical transformations and novel cyclization strategies.

Established sequences often rely on the functionalization of readily available precursors. A plausible and tested route for analogous structures involves the α-alkylation of esters, followed by reduction and cyclization. arkat-usa.org

One potential sequence begins with methyl 2-phenylacetate. This starting material can be deprotonated and alkylated with a 3-halopropylamine precursor, such as 1-azido-3-iodopropane. The resulting azido (B1232118) ester can then undergo reduction of the azide (B81097) to a primary amine, which spontaneously or under thermal conditions, cyclizes to form 3-phenyl-2-piperidinone. The final step would be the introduction of the methoxy (B1213986) group at the C3 position. This critical step could be achieved via α-hydroxylation of the lactam enolate followed by methylation. While specific yields for this compound are not reported, yields for similar alkylation and cyclization steps are generally moderate to good.

A patent describes the synthesis of the related (2S)-2-phenylpiperidin-3-one from (2S,3S)-1-tert-butoxycarbonyl-3-hydroxy-2-phenylpiperidine via an epimerization-free oxidation. google.com This ketone could serve as a key intermediate. Addition of a methoxy nucleophile, potentially via a silyl-protected intermediate, could lead to the desired product, although this would require careful control of stereochemistry.

| Step | Reaction | Reagents & Conditions | Typical Yield (Analogous Systems) |

| 1 | Alkylation of Ester | Methyl phenylacetate, LDA, 1-azido-3-iodopropane | 60-80% |

| 2 | Azide Reduction & Cyclization | H₂, Pd/C, Heat | 70-90% |

| 3 | α-Hydroxylation | Lactam, KHMDS, MoOPH | 50-70% |

| 4 | O-Methylation | 3-Hydroxy-3-phenyl-2-piperidinone, NaH, MeI | 80-95% |

This table presents a hypothetical reaction sequence with yields based on analogous transformations reported in the literature.

Modern organic synthesis has produced several innovative methods for constructing heterocyclic rings like piperidinones.

Organophotocatalyzed [1+2+3] Cycloaddition: A recently developed strategy employs an organophotocatalyst to combine an inorganic ammonium (B1175870) salt, an alkene, and an unsaturated carbonyl compound to form a 2-piperidinone in a single step. researchgate.netnih.gov A hypothetical application to the target compound could involve ammonium acetate, styrene (B11656) (or a derivative), and a suitable methoxy-containing unsaturated carbonyl acceptor. This method is notable for its mild conditions and tolerance of various functional groups. researchgate.netnih.gov

Radical-Mediated Cyclization: Tandem radical reactions provide another powerful tool. For instance, a multi-component process involving radical intermolecular additions followed by lactamization can access substituted 2-piperidinones. nih.gov This could be adapted by choosing appropriate radical precursors that contain the necessary phenyl and methoxy functionalities.

Ring-Closing Metathesis (RCM): RCM is a robust method for forming cyclic structures. A diene precursor, such as N-allyl-4-methoxy-4-phenyl-but-2-enamide, could be synthesized and then subjected to a ruthenium catalyst (e.g., Grubbs' catalyst) to form the six-membered ring. This approach has been used to create macrocyclic lactams and could be applied to the synthesis of the piperidinone core. mdpi.com

Enantioselective and Stereocontrolled Synthesis

The presence of a chiral center at C3 necessitates the use of stereocontrolled synthetic methods to obtain enantiomerically pure this compound.

Asymmetric catalysis offers an efficient way to introduce chirality.

Transition-Metal Catalysis: Palladium-catalyzed asymmetric C-H activation has emerged as a powerful tool for synthesizing chiral lactams. acs.orgacs.org A strategy could involve the desymmetric C-H functionalization of a prochiral precursor, like N-protected 3-phenyl-3-methoxy-pentanamide, to induce cyclization with high enantioselectivity. Rhodium-catalyzed asymmetric reductive Heck reactions have also been used to prepare enantioenriched 3-substituted piperidines from pyridine (B92270) derivatives, which could then be oxidized to the corresponding chiral lactams. organic-chemistry.org

Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral primary amines, can catalyze cascade reactions to form substituted piperidines with high stereocontrol. youtube.com For example, a Michael addition of an aldehyde to a nitroalkene followed by an intramolecular cyclization can generate multiple stereocenters with high diastereo- and enantioselectivity. thieme.de Adapting such a cascade to incorporate the phenyl and methoxy groups at the correct positions represents a viable, albeit complex, strategy.

| Catalytic System | Reaction Type | Potential Precursor | Key Advantages |

| Pd(II) / Chiral Ligand | Asymmetric C-H Alkenylation/Aza-Wacker | N-Alkenyl-3-phenyl-pentanamide | High enantio- and diastereoselectivity acs.orgacs.org |

| Rh(I) / Chiral Phosphine | Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | Access to 3-aryl piperidines organic-chemistry.org |

| Chiral Amine (e.g., Proline) | Asymmetric Cascade (e.g., aza-Michael/Michael) | Substituted aldehyde, Nitroalkene | Metal-free, creates multiple stereocenters thieme.de |

This table outlines potential asymmetric catalytic strategies applicable to the synthesis of the chiral piperidinone scaffold.

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.org A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective reaction, after which it is cleaved. wikipedia.orgsigmaaldrich.com

Evans' Oxazolidinones: Evans' auxiliaries are widely used for stereoselective alkylations. sigmaaldrich.com One could attach an N-acyl Evans' oxazolidinone to a glutaric acid derivative. Subsequent deprotonation would form a chiral enolate, which could undergo diastereoselective α-phenylation. After removal of the auxiliary, the resulting chiral dicarboxylic acid derivative could be converted into the target lactam.

Pseudoephedrine Amides: Pseudoephedrine can serve as a chiral auxiliary to control the alkylation of amides. wikipedia.org A pseudoephedrine amide of 5-aminopentanoic acid could be prepared. Diastereoselective α-phenylation and subsequent α-methoxylation, followed by cleavage of the auxiliary and cyclization, would yield the enantiopure product.

SAMP/RAMP Hydrazones: The SAMP/RAMP hydrazone methodology is effective for the asymmetric α-alkylation of ketones and aldehydes. This could be applied to a precursor ketone, establishing the C3 stereocenter before the formation of the piperidine (B6355638) ring.

Control of Stereochemistry at the C-3 Position and Other Chiral Centers

Achieving the correct three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of bioactive molecules. For this compound and its analogues, controlling the stereocenter at the C-3 position is a significant challenge. Several strategies have been developed to address this, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

Chiral auxiliaries are temporarily incorporated into the molecular structure to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.netresearchgate.net These auxiliaries, often derived from readily available natural products, create a chiral environment that favors the formation of one stereoisomer over another. wikipedia.orgresearchgate.net For instance, Evans' oxazolidinone auxiliaries have been widely used in asymmetric alkylations and aldol (B89426) reactions to construct stereocenters with high diastereoselectivity. researchgate.netresearchgate.net After the desired stereochemistry is established, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. whiterose.ac.ukrsc.orgrsc.org For the synthesis of substituted piperidines, rhodium-catalyzed asymmetric reductive Heck reactions and chiral phosphoric acid-catalyzed intramolecular aza-Michael cyclizations have proven effective. whiterose.ac.uksnnu.edu.cn These methods can provide access to 3-substituted piperidines and related structures with high enantioselectivity. whiterose.ac.uksnnu.edu.cn

Substrate-controlled diastereoselective synthesis relies on the existing stereocenters within the starting material to influence the stereochemical outcome of subsequent transformations. For example, the reduction of an iminium ion can be directed by existing stereocenters in the molecule, leading to a high diastereoselective synthesis of polysubstituted piperidines. nih.gov The choice of reducing agent and reaction conditions plays a crucial role in determining the final stereochemical arrangement. nih.gov

Table 1: Methodologies for Stereocontrol in Piperidinone Synthesis

| Methodology | Description | Key Features |

|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselectivity. wikipedia.orgsigmaaldrich.comresearchgate.netresearchgate.net | High diastereoselectivity, recoverable auxiliary. wikipedia.orgresearchgate.net |

| Asymmetric Catalysis | Use of a chiral catalyst to produce an enantiomerically enriched product. whiterose.ac.ukrsc.orgrsc.org | High enantioselectivity, atom-economical. whiterose.ac.uksnnu.edu.cn |

| Diastereoselective Reactions | Existing stereocenters in the substrate control the formation of new stereocenters. nih.gov | High diastereoselectivity, dependent on substrate structure. |

Derivatization and Functionalization Strategies Post-Synthesis

Once the core structure of this compound is assembled, further modifications can be made to fine-tune its properties. These post-synthesis derivatizations can involve altering the methoxy and phenyl groups, transforming the nitrogen atom, or reacting the carbonyl group and adjacent positions.

Modification of the Methoxy and Phenyl Groups

The methoxy and phenyl groups on the C-3 position offer opportunities for structural diversification. The aromatic phenyl ring can be functionalized through electrophilic aromatic substitution reactions, allowing the introduction of various substituents. The methoxy group can potentially be cleaved to a hydroxyl group, which can then be further derivatized. For example, O-alkylation of a hydroxyl group can introduce new functional groups. nih.gov The metabolic O-demethylation of aryl-methoxy groups is a known biotransformation for some drug classes, highlighting the potential for creating active metabolites through this modification. nih.gov

Transformations at the Nitrogen Atom (N-Derivatization)

The nitrogen atom of the piperidinone ring is a key site for derivatization. N-alkylation and N-arylation are common transformations that introduce a wide range of substituents. nih.govnih.gov Nickel-catalyzed N-arylation has been reported for the cross-coupling of lactams with various aryl electrophiles. nih.govsigmaaldrich.com Reductive amination is another powerful method for N-alkylation, where an aldehyde or ketone reacts with the piperidinone nitrogen, followed by reduction of the resulting iminium ion. sciencemadness.org These N-derivatization strategies are crucial for building libraries of analogues with diverse biological activities.

Reactivity of the Carbonyl Group and Alpha-Positions

The carbonyl group and the adjacent α-positions of the piperidinone ring are reactive sites for various chemical transformations. The carbonyl group can undergo reduction to an alcohol or can be converted to a thiocarbonyl group. The α-carbon can be functionalized through enolate chemistry. berkeley.edu Palladium-catalyzed α-arylation of lactams allows for the direct introduction of aryl groups at this position. berkeley.edunih.gov Furthermore, visible-light-mediated methods have been developed for the α-functionalization of cyclic amines, offering a mild and versatile approach. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.comjocpr.com In the synthesis of this compound and its analogues, these principles can be applied to reduce waste, improve energy efficiency, and use less hazardous substances. mdpi.commobt3ath.comnih.gov

Key green chemistry approaches applicable to piperidinone synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or deep eutectic solvents (DES). researchgate.net The use of glucose-urea based DES has been reported for the synthesis of piperidin-4-one derivatives. researchgate.net

Catalysis: Employing catalytic methods, especially those using earth-abundant and non-toxic metals, reduces waste compared to stoichiometric reagents. mdpi.comjocpr.com Biocatalysis, using enzymes, offers high selectivity under mild conditions. jocpr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com One-pot and multicomponent reactions are excellent examples of atom-economical processes. nih.gov

Renewable Feedstocks: Utilizing starting materials derived from renewable resources can reduce the environmental impact of the synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. researchgate.net Photochemical methods can also offer energy-efficient alternatives. nih.gov

Recent developments have seen the use of electrochemical methods for lactamization, using CO2 as a carbonyl source, which represents a highly eco-friendly approach. rsc.org Continuous flow manufacturing is another strategy that can improve process efficiency and sustainability in the pharmaceutical industry. digitellinc.com

Table 2: Green Chemistry Strategies in Piperidinone Synthesis

| Principle | Application in Piperidinone Synthesis | Example |

|---|---|---|

| Safer Solvents | Use of water or deep eutectic solvents (DES). mdpi.comresearchgate.net | Synthesis of piperidin-4-ones in glucose-urea DES. researchgate.net |

| Catalysis | Employment of biocatalysts or earth-abundant metal catalysts. mdpi.comjocpr.com | Iron-catalyzed reactions. nih.gov |

| Atom Economy | Multicomponent and one-pot reactions. nih.govmdpi.com | Five-component synthesis of polysubstituted 2-piperidinones. nih.gov |

| Energy Efficiency | Reactions at ambient temperature; photochemical methods. nih.govresearchgate.net | Room temperature synthesis of indolizines. researchgate.net |

| Renewable Feedstocks | Utilization of bio-based starting materials. jocpr.com | - |

| Waste Prevention | Designing syntheses with minimal byproducts. mdpi.com | Electrochemical lactamization using CO2. rsc.org |

Chemical Reactivity and Transformation Mechanisms

Reaction Pathways and Mechanistic Elucidation

Currently, there is a lack of published research specifically delineating the reaction pathways and providing mechanistic elucidation for 3-Methoxy-3-phenyl-2-piperidinone. General principles of lactam chemistry suggest potential pathways, but these have not been experimentally verified for this specific molecule.

Nucleophilic and Electrophilic Reactivity of the Piperidinone Ring

The piperidinone ring in this compound possesses both nucleophilic and electrophilic centers. The nitrogen atom, after deprotonation, could act as a nucleophile. The carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. The presence of the electron-withdrawing phenyl group and the electron-donating methoxy (B1213986) group at the α-position to the carbonyl likely modulates this reactivity, though specific studies quantifying these effects are not available.

Ring-Opening and Ring-Expansion Reactions of this compound

Hydrolysis of the amide bond under acidic or basic conditions would be a standard ring-opening reaction for a lactam like this compound, leading to the formation of an amino acid derivative. However, detailed studies on the conditions and mechanisms of such reactions for this particular compound are not found in the surveyed literature. Similarly, information regarding potential ring-expansion reactions is absent.

Photochemical and Electrochemical Transformations

An extensive search of the scientific literature did not yield any studies focused on the photochemical or electrochemical transformations of this compound. The phenyl and carbonyl chromophores suggest potential for photochemical reactivity, but this area remains unexplored in the public domain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating Key Pharmacophoric Elements of the 3-Methoxy-3-phenyl-2-piperidinone Scaffold

The pharmacophore of a molecule represents the essential spatial arrangement of features necessary for its biological activity. For piperidone derivatives, pharmacophore modeling has been instrumental in identifying these key elements. derpharmachemica.com A typical pharmacophore model for piperidone-based compounds often includes a combination of hydrophobic regions, hydrogen bond donors and acceptors, and aromatic rings. derpharmachemica.comresearchgate.net

In the context of the this compound scaffold, the following elements are considered crucial pharmacophoric features:

Aromatic Ring (Phenyl Group): The phenyl group at the 3-position is a critical hydrophobic feature that can engage in π-π stacking or hydrophobic interactions with the target protein. derpharmachemica.com Its position and orientation are vital for binding affinity.

Lactam Moiety (2-piperidinone): The cyclic amide (lactam) structure provides a rigid backbone and contains a carbonyl group that can act as a hydrogen bond acceptor. The nitrogen atom of the lactam can also be a site for substitution, influencing the molecule's properties.

Methoxy (B1213986) Group: The methoxy group at the 3-position introduces a polar element and can act as a hydrogen bond acceptor. Its presence can significantly impact the molecule's solubility, metabolic stability, and interaction with the biological target.

Piperidine (B6355638) Ring: The piperidine ring itself serves as a scaffold, holding the key functional groups in a specific three-dimensional arrangement. Its conformation plays a role in how the pharmacophoric elements are presented to the binding site.

A pharmacophore model generated for a series of piperidone derivatives with anticancer activity identified a four-point pharmacophore consisting of one hydrophobic group, one hydrogen bond donor with a positive ionic charge, and two aromatic rings. derpharmachemica.com This highlights the importance of the spatial arrangement of these features for biological activity.

Table 1: Key Pharmacophoric Features of the this compound Scaffold

| Feature | Description | Potential Interactions |

| Phenyl Group | Aromatic ring at the C3 position. | Hydrophobic interactions, π-π stacking. |

| Carbonyl Group | Oxygen of the lactam at the C2 position. | Hydrogen bond acceptor. |

| Methoxy Group | Oxygen of the methoxy group at the C3 position. | Hydrogen bond acceptor, influences polarity. |

| Piperidine Ring | Six-membered heterocyclic ring. | Provides the structural backbone and conformational rigidity. |

Impact of Stereochemistry on Biological and Chemical Properties

Stereochemistry plays a pivotal role in the biological activity and chemical properties of chiral molecules like this compound, which possesses a stereocenter at the C3 position. The spatial arrangement of the phenyl and methoxy groups can lead to significant differences in how the molecule interacts with its biological target, which is often a chiral macromolecule like a protein or enzyme.

The synthesis of piperidine derivatives with controlled stereochemistry is a key area of research. nsf.govnih.gov Enantioselective synthesis methods are employed to produce specific stereoisomers, allowing for the evaluation of their individual biological activities. nsf.govnih.gov For instance, rhodium-catalyzed asymmetric reactions have been utilized to create chiral piperidine analogues with high enantioselectivity. nsf.govnih.gov

Studies on related chiral piperidine-containing compounds have consistently demonstrated that biological activity often resides in a single enantiomer. The differential activity between enantiomers can be attributed to one enantiomer having a more favorable three-dimensional fit with the binding site of the target protein. This highlights the importance of stereoselective synthesis in drug discovery to isolate the more potent and potentially less toxic stereoisomer.

The stereochemistry also influences the physicochemical properties of the molecule, such as its solubility, melting point, and chromatographic behavior. The separation and characterization of enantiomers are therefore crucial steps in the development of any chiral drug candidate based on the this compound scaffold.

Positional Scanning and Substituent Effects on Activity

The activity of the this compound scaffold can be finely tuned by modifying the substitution pattern on the phenyl ring and the piperidine ring. Positional scanning, which involves systematically altering substituents at various positions, is a common strategy to optimize the biological activity. rsc.org

Substituent Effects on the Phenyl Ring:

The nature and position of substituents on the phenyl ring can have a profound impact on the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and pharmacokinetic properties. For example, in a series of N-aryl-piperidine derivatives, the agonistic activity was greatly influenced by substituents on the aromatic ring. nih.gov

Table 2: Hypothetical Substituent Effects on the Phenyl Ring of this compound

| Position | Substituent Type | Potential Effect on Activity | Rationale |

| Ortho | Bulky group | Decrease | Steric hindrance with the binding pocket. |

| Meta | Electron-withdrawing | Increase/Decrease | Can alter electronic interactions with the target. |

| Para | Electron-donating | Increase/Decrease | Can influence hydrogen bonding or hydrophobic interactions. |

Substituent Effects on the Piperidine Ring:

Modifications to the piperidine ring, particularly at the nitrogen atom, can also significantly alter the compound's properties. N-alkylation or N-acylation can change the molecule's polarity, size, and ability to form hydrogen bonds. In a study of 3-phenylpiperidine-2,6-dione derivatives, the introduction of different alkyl groups at the nitrogen atom led to varied antiviral and antimicrobial activities. nih.gov

The introduction of substituents at other positions on the piperidine ring (C4, C5, C6) can also modulate activity by altering the conformation of the ring and the spatial relationship of the key pharmacophoric groups.

Scaffold Hopping and Bioisosteric Replacements based on this compound

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.gov These approaches are highly relevant to the this compound scaffold.

Scaffold Hopping:

Scaffold hopping involves replacing the central piperidinone core with a different heterocyclic or carbocyclic ring system that maintains the essential three-dimensional arrangement of the pharmacophoric features. This can lead to compounds with different physicochemical properties, improved synthetic accessibility, and novel intellectual property.

Bioisosteric Replacements:

Bioisosteric replacement focuses on substituting specific functional groups with others that have similar steric and electronic properties. For the this compound scaffold, several bioisosteric replacements could be considered:

Phenyl Ring Replacements: The phenyl group could be replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl) to explore different interactions with the target and modulate properties like solubility and metabolism. cambridgemedchemconsulting.com Nonclassical bioisosteres could also be explored. nih.gov

Methoxy Group Replacements: The methoxy group could be replaced with other small, polar groups such as a hydroxyl, amino, or a small alkyl group to fine-tune the polarity and hydrogen bonding capacity at that position.

Lactam Carbonyl Replacement: The carbonyl group of the lactam could be replaced with a bioisosteric group like a thiocarbonyl or a sulfone, which could alter the hydrogen bonding capabilities and electronic nature of the ring.

These strategies, guided by computational modeling and synthetic exploration, can lead to the discovery of new analogues of this compound with enhanced therapeutic potential.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Bioisosteric Replacement(s) | Rationale |

| Phenyl | Pyridyl, Thienyl, Naphthyl | Maintain aromaticity, explore different electronic and steric interactions. |

| Methoxy | Hydroxyl, Amino, Fluoro | Alter polarity, hydrogen bonding capacity, and metabolic stability. |

| Carbonyl (Lactam) | Thiocarbonyl, Sulfone | Modify hydrogen bonding properties and electronic character. |

Computational and Theoretical Studies

Conformational Analysis and Molecular Dynamics Simulations of 3-Methoxy-3-phenyl-2-piperidinone

Conformational analysis of this compound would be crucial to understand its three-dimensional structure and flexibility. The piperidinone ring can adopt various conformations, such as chair, boat, and twist-boat, which influence its physical and biological properties. The presence of bulky phenyl and methoxy (B1213986) substituents at the C3 position would significantly impact the conformational landscape.

Molecular dynamics (MD) simulations could provide a dynamic view of the compound's behavior over time in a simulated environment, such as in a solvent or near a biological target. mdpi.com These simulations would reveal the stability of different conformers, the dynamics of the piperidinone ring, and the orientation of the phenyl and methoxy groups. For instance, studies on related heterocyclic compounds have successfully used MD simulations to understand the stability of ligand-receptor complexes. nih.gov

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental for investigating the electronic properties of this compound. These methods can be used to calculate a variety of molecular properties with high accuracy.

DFT calculations, for example, could be employed to determine the optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and stability. Similar calculations have been performed on other piperidinone derivatives to understand their structural and electronic characteristics. researchgate.net

Ab initio calculations, while computationally more intensive, can provide even more accurate results and are often used as a benchmark for DFT methods. These calculations would offer a detailed picture of the electron distribution and bonding within the molecule.

Molecular Docking and Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. ajpp.in

For this compound, molecular docking studies would involve docking the compound into the binding sites of various biological targets to predict its binding affinity and interaction patterns. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the receptor's amino acid residues. While no specific docking studies for this compound are available, research on similar structures, like 3-methoxy flavone (B191248) derivatives, has utilized molecular docking to explore interactions with receptors like the estrogen receptor and EGFR. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.

To develop a QSAR model for this compound, a dataset of structurally similar compounds with known biological activities would be required. By calculating various molecular descriptors (e.g., steric, electronic, and topological) for these compounds, a mathematical equation can be derived to predict the activity of new, untested compounds. QSAR studies on other classes of compounds, such as 2-phenyl-2,3-dihydrobenzofurans, have successfully guided the design of more potent analogs. nih.gov

Similarly, QSPR models could be developed to predict properties like solubility, boiling point, or toxicity based on the molecular structure of this compound and its analogs.

In Silico Predictive Modeling for Mechanistic Insights

In silico predictive modeling encompasses a broad range of computational methods aimed at understanding the underlying mechanisms of a compound's action or properties. This can include the use of machine learning algorithms and network-based inference methods to predict a compound's mechanism of action (MoA).

For this compound, these models could be used to hypothesize its potential biological targets and pathways. By comparing its structural features to those of compounds with known MoAs, it might be possible to infer its likely biological effects. These in silico predictions can then guide further experimental validation.

Biological and Pharmacological Research on this compound

The following article details the current state of biological and pharmacological research into the chemical compound this compound. The information is organized to focus on its mechanism of action, from molecular interactions to in vivo studies.

Biological and Pharmacological Research Mechanism Oriented

Research into the biological and pharmacological properties of piperidinone-based compounds is an active area of investigation due to their presence in various natural products and their potential as scaffolds for drug development. nanoient.orgnih.gov The specific compound, 3-Methoxy-3-phenyl-2-piperidinone, belongs to this broad class of molecules. ontosight.ai

The initial steps in understanding the pharmacological profile of a compound involve identifying its molecular targets and the pathways it modulates. For derivatives of piperidinone, a wide range of biological activities has been reported, suggesting diverse molecular interactions. nanoient.orgnih.gov

Arylcyclohexylamines, a structural class related to this compound, are known to interact with a variety of receptors. wikipedia.org For instance, certain compounds within this class act as dopamine (B1211576) reuptake inhibitors or as agonists for sigma receptors. wikipedia.org Some piperidinone derivatives have been investigated for their potential to act as serotonin (B10506) receptor antagonists. ontosight.ai However, specific receptor binding affinities and functional modulation data for this compound at dopamine, sigma, or other receptors have not been detailed in published research.

The modulation of ion channels is a key mechanism for many pharmacologically active compounds. For example, some pyridone derivatives with a phenylpiperidine component have been found to modulate the hERG potassium channel. nih.gov However, there is currently no specific information available regarding the interaction of this compound with any particular ion channels.

The cellular and sub-cellular effects of a compound provide insight into its mechanism of action. For instance, some piperidine-containing compounds have been shown to induce apoptosis in cancer cell lines. nih.gov The Janus kinase (JAK)/STAT signaling pathway is another area of interest, with some complex molecules containing piperazine (B1678402) moieties showing inhibitory effects. nih.gov However, specific studies detailing the effects of this compound on processes like apoptosis or its modulation of specific signaling pathways are not currently available.

In vitro studies are crucial for characterizing the biological activity of a compound. Various piperidinone and piperidine (B6355638) derivatives have been screened for a range of activities, including anticancer, antibacterial, and antifungal properties. nanoient.orgnih.gov For example, N-(3-Methyl-2,6-diphenyl-piperidin-4-ylidine)-N'-phenyl-hydrazine showed notable antibacterial and antifungal activity. nanoient.org Additionally, certain N-phenyl-3-methoxy-4-pyridinone derivatives have demonstrated potent inhibition of Aβ aggregation, a process relevant to Alzheimer's disease. nih.gov While these studies highlight the potential of the broader chemical class, a specific in vitro biological activity profile for this compound itself is not well-documented in the available literature.

Table 1: Examples of In Vitro Biological Activities of Related Piperidinone Derivatives

| Compound/Derivative Class | Biological Activity | Research Context |

| N-(3-Methyl-2,6-diphenyl-piperidin-4-ylidine)-N'-phenyl-hydrazine | Antibacterial, Antifungal nanoient.org | Screening for antimicrobial agents nanoient.org |

| 3-phenylpiperidine-2,6-dione derivatives | Antiviral (e.g., against CVB-2, HSV-1) nih.gov | Antiviral drug discovery nih.gov |

| N-phenyl-3-methoxy-4-pyridinone derivatives | Aβ aggregation inhibition nih.gov | Alzheimer's disease research nih.gov |

| Piperidinol analogs | Anti-tuberculosis nih.gov | Discovery of new anti-tuberculosis therapeutics nih.gov |

This table is for illustrative purposes based on related compounds and does not represent data for this compound.

In vivo studies in animal models are essential for understanding the physiological effects and mechanisms of a compound. While various piperidine derivatives have been evaluated in animal models for their analgesic or other pharmacological properties, specific in vivo data for this compound for the purpose of mechanistic elucidation is not currently published. acs.org

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structures (e.g., Advanced NMR, Mass Spectrometry)

Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a molecule such as 3-Methoxy-3-phenyl-2-piperidinone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity of protons and carbons within the molecule. The chemical shifts in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing crucial information about the arrangement of atoms. For instance, the presence of the methoxy (B1213986) group would be indicated by a characteristic singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum. The aromatic protons of the phenyl group and the protons of the piperidinone ring would exhibit specific splitting patterns and chemical shifts, allowing for their unambiguous assignment. While specific spectral data for this compound is not available, the table below illustrates typical chemical shift ranges for similar structural motifs.

Hypothetical ¹H and ¹³C NMR Data Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy (O-CH₃) | 3.0 - 4.0 (s) | 50 - 60 |

| Phenyl (C₆H₅) | 7.0 - 7.5 (m) | 125 - 145 |

| Piperidinone Ring | 1.8 - 3.5 (m) | 20 - 60 (CH₂), 170 - 180 (C=O) |

| Data is hypothetical and based on analogous structures. |

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. For example, the loss of the methoxy group or fragments corresponding to the phenyl or piperidinone rings would be expected.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a primary goal. The resulting crystal structure would definitively establish the spatial arrangement of the methoxy and phenyl groups at the chiral center (C3) and the conformation of the six-membered piperidinone ring. This technique is crucial for understanding the molecule's shape and how it might interact with other molecules, which is particularly important in fields like medicinal chemistry. While no specific crystallographic data for this compound has been found, studies on substituted piperazine-2,5-diones have utilized X-ray crystallography to confirm isomeric structures chemrxiv.org.

Chromatographic Techniques for Chiral Resolution and Purity Assessment (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC): Since this compound is a chiral compound, it exists as a pair of enantiomers. Chiral HPLC is the most common technique for separating and quantifying these enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. While no specific chiral HPLC method for this compound has been reported, methods have been developed for the chiral separation of other 3-phenyl substituted amines and piperidine (B6355638) derivatives nih.gov.

The purity of the synthesized compound would also be assessed using standard (achiral) HPLC or Gas Chromatography (GC), which would separate the target compound from any starting materials, by-products, or other impurities.

Illustrative Chiral HPLC Parameters for Piperidinone Derivatives

| Parameter | Typical Value/Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or other suitable solvent mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a specific wavelength |

| Parameters are illustrative and would require optimization for the specific compound. |

Advanced Chiral Recognition and Separation Methodologies

Beyond standard chiral HPLC, other advanced techniques for chiral recognition and separation could be employed. These include:

Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can offer faster separations and is considered a greener alternative to HPLC due to the use of supercritical CO₂ as the main mobile phase component.

Capillary Electrophoresis (CE): Chiral CE, using a chiral selector added to the buffer, is another powerful technique for enantioselective analysis, particularly for small sample volumes.

Enantioselective Synthesis: Rather than separating a racemic mixture, enantioselective synthesis aims to produce a single enantiomer preferentially. This often involves the use of chiral catalysts or auxiliaries. Research into the stereoselective construction of lactam rings is an active area nih.gov.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies for 3-Methoxy-3-phenyl-2-piperidinone and Complex Derivatives

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and versatile synthetic methodologies. For this compound and its structurally complex derivatives, future synthetic strategies will likely focus on modularity, stereocontrol, and the introduction of chemical diversity.

Recent breakthroughs in the synthesis of substituted piperidines and piperidinones have laid a foundation for these next-generation approaches. For instance, a novel two-stage process combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling has been shown to simplify the synthesis of complex piperidines, reducing multi-step processes to a more efficient 2-5 steps. news-medical.net This method, which avoids the need for expensive precious metal catalysts like palladium, could be adapted for the functionalization of the this compound core. news-medical.net

Furthermore, innovative one-pot tandem reactions, such as the oxidation-cyclization-oxidation of unsaturated alcohols, have been developed to produce 3-substituted 4-piperidinones in good yields. nih.govbirmingham.ac.uk The stereodivergent reduction of these intermediates allows for the selective formation of either cis or trans 3,4-disubstituted piperidines, a critical consideration for optimizing biological activity. nih.govbirmingham.ac.uk The application of such strategies to precursors of this compound could provide access to a diverse library of stereochemically defined derivatives.

Future synthetic endeavors may also draw inspiration from the rhodium(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with electron-rich aromatic nucleophiles, which provides access to functionalized 6-substituted piperidin-3-ones, including those with challenging quaternary carbons. nih.gov A mild, transition-metal-free approach for synthesizing (E)-3-aryl-2,3,4,5-tetrahydro-1H-3-benzazonines via a nih.govclinmedkaz.org Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines with arynes also presents a promising strategy for creating related cyclic structures with a broad range of functional groups. nih.gov

The table below summarizes some modern synthetic approaches that could be adapted for the synthesis of this compound derivatives.

| Synthetic Strategy | Key Features | Potential Application to this compound |

| Biocatalytic C-H Oxidation and Radical Cross-Coupling | Two-stage process, simplifies synthesis, avoids precious metals. news-medical.net | Functionalization of the piperidinone ring to introduce diverse substituents. news-medical.net |

| One-Pot Tandem Oxidation-Cyclization-Oxidation | Efficient, good yields for 3-substituted 4-piperidinones. nih.govbirmingham.ac.uk | Synthesis of precursors with controlled stereochemistry at the 3- and 4-positions. nih.govbirmingham.ac.uk |

| Rhodium(II)-Catalyzed Transannulation | Forms 6-substituted piperidin-3-ones, allows for quaternary carbons. nih.gov | Introduction of substituents at the 6-position of the piperidinone ring. nih.gov |

| Aryne-Induced nih.govclinmedkaz.org Stevens Rearrangement | Mild, transition-metal-free, good yields for 3-aryl benzazonines. nih.gov | Synthesis of related, larger ring structures containing the aryl-substituted motif. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications Based on Mechanistic Insights

The piperidone core is a versatile scaffold that can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govclinmedkaz.org While the specific biological targets of this compound are not yet fully elucidated, research on related piperidone derivatives provides a roadmap for future investigations.

Piperidone-containing compounds have shown promise as anticancer agents. nih.gov For example, certain novel piperidones have been shown to induce apoptosis and exert antiproliferative effects on human prostate and lymphoma cancer cell lines. nih.gov Mechanistic studies revealed that these compounds induce the accumulation of reactive oxygen species (ROS), cause mitochondrial depolarization, and activate caspase-3/7, suggesting an intrinsic apoptotic pathway. nih.gov Computational docking studies have identified potential protein targets for these compounds, such as UCH-L5 and USP14. nih.gov Given these findings, this compound and its derivatives warrant investigation for their potential as anticancer agents, with a focus on identifying their specific molecular targets within cancer-related pathways.

The piperidine (B6355638) moiety is also a key component of many neuro-active compounds. mdpi.com For instance, piperine (B192125), a natural product containing a piperidine ring, has been investigated for its role in neurological diseases. rsc.org The development of photoaffinity probes based on piperine has enabled the identification of its protein targets in vivo, with transforming growth factor beta 1 (TGFβ1) being a potential target involved in its effects on neurological diseases. rsc.org This suggests that this compound could be explored for its potential to modulate targets within the central nervous system.

Furthermore, in silico prediction tools can be leveraged to identify potential biological targets for novel piperidine derivatives. clinmedkaz.org By analyzing the chemical structure of this compound, it is possible to predict its interactions with various enzymes, receptors, transport systems, and ion channels, thereby guiding preclinical studies towards the most promising therapeutic areas. clinmedkaz.org The unique combination of the methoxy (B1213986) and phenyl groups at the 3-position may confer novel selectivity for specific biological targets.

| Potential Therapeutic Area | Rationale Based on Related Compounds | Potential Mechanistic Focus |

| Oncology | Piperidones induce apoptosis and have antiproliferative effects in cancer cells. nih.gov | Intrinsic apoptotic pathway, modulation of specific enzymes like UCH-L5 and USP14. nih.gov |

| Neurological Diseases | Piperidine-containing compounds like piperine show activity in neurological models. rsc.org | Modulation of targets like TGFβ1, neurotransmitter systems. rsc.org |

| Infectious Diseases | Piperidine derivatives have demonstrated antibacterial and antiviral activities. nih.govmdpi.com | Inhibition of key microbial enzymes or disruption of viral replication processes. nih.govmdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. preprints.orgnih.govpreprints.org These computational tools can accelerate the design-make-test-analyze cycle by predicting the properties of novel compounds, optimizing lead structures, and identifying promising candidates from vast virtual libraries. preprints.org For this compound, AI and ML can play a pivotal role in several key areas.

One of the primary applications of AI in this context is the generation of novel derivatives with enhanced biological activity and desirable pharmacokinetic profiles. Generative models, a form of deep learning, can be trained on existing libraries of active compounds to design new molecules with a high probability of success. preprints.org By using the this compound scaffold as a starting point, these models can suggest modifications to the phenyl ring, the methoxy group, or other positions on the piperidinone ring to improve target affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling, a long-standing computational method, can be significantly enhanced by ML algorithms. mdpi.com By building QSAR models for a series of this compound analogs, researchers can identify the key structural features that contribute to their biological activity. This information can then be used to guide the synthesis of more potent and selective compounds. mdpi.com

Furthermore, AI and ML can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. preprints.org This in silico screening allows for the early identification of molecules with potential liabilities, thereby reducing the time and cost associated with experimental testing. For this compound, this could involve predicting its metabolic stability, potential for off-target effects, and other key drug-like properties.

The use of AI and ML is not limited to the design of small molecules. Deep learning models are also being developed to generate and screen bioactive peptides, which could potentially interact with targets modulated by this compound. nih.gov

| AI/ML Application | Description | Relevance to this compound |

| Generative Models | Deep learning algorithms that can design novel molecules with desired properties. preprints.org | Creation of a virtual library of derivatives with potentially improved activity and ADMET profiles. preprints.org |

| QSAR Modeling | Statistical models that relate chemical structure to biological activity. mdpi.com | Identification of key structural features for optimizing the biological activity of the scaffold. mdpi.com |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. preprints.org | Early-stage filtering of compounds with undesirable properties to focus resources on promising candidates. preprints.org |

| Target Prediction | Computational methods to identify the most likely biological targets of a compound. clinmedkaz.org | Guiding experimental validation towards the most relevant biological pathways and disease models. clinmedkaz.org |

Role of this compound in Chemical Biology Tools and Probe Development

Chemical probes are essential tools for dissecting complex biological processes and validating novel drug targets. nih.gov A well-characterized chemical probe should be potent, selective, and cell-permeable, allowing for the specific modulation of its target in a biological system. nih.gov The this compound scaffold, with its potential for chemical modification, is a promising starting point for the development of such probes.

One avenue for probe development is the design of photoaffinity probes. rsc.org By incorporating a photoreactive group, such as a diazirine or an aryl azide (B81097), into the structure of this compound, a probe could be created that, upon photoactivation, forms a covalent bond with its biological target. rsc.org This would allow for the direct identification and characterization of the target protein, providing invaluable mechanistic insights. The synthesis of piperine-based photoaffinity probes serves as a successful example of this approach for a related heterocyclic compound. rsc.org

Another strategy is the development of fluorescently labeled probes. By attaching a fluorophore to a non-critical position of the this compound molecule, researchers could visualize the subcellular localization of the compound and its target. This would provide information on the site of action and could be used in high-throughput screening assays.

Furthermore, the development of a "bump-and-hole" strategy could be employed to create a highly specific probe-target pair. This involves engineering a mutant target protein with a "hole" that can accommodate a "bumped" version of the chemical probe, which is a derivative of this compound with a bulky group. This approach ensures that the probe interacts only with the engineered target, providing a high degree of specificity.

The development of such chemical biology tools based on the this compound scaffold would not only advance our understanding of its biological function but also provide valuable reagents for the broader scientific community to investigate related biological pathways.

| Type of Chemical Probe | Principle | Potential Application |

| Photoaffinity Probe | Covalent labeling of the target protein upon photoactivation. rsc.org | Direct identification and validation of the biological target(s) of this compound. rsc.org |

| Fluorescent Probe | Visualization of the probe's localization within cells. | Studying the subcellular distribution of the compound and its target, and for use in high-content screening. |

| "Bump-and-Hole" Probe | A modified probe that specifically interacts with a mutant target protein. | Unambiguous validation of on-target effects and for studying the function of a specific protein isoform. |

| Biotinylated Probe | A probe with a biotin (B1667282) tag for affinity purification of the target protein. | Isolation and identification of the target protein and its interacting partners from complex biological samples. |

Q & A

Basic: How can researchers optimize the synthesis of 3-Methoxy-3-phenyl-2-piperidinone to improve yield and purity?

Methodological Answer:

Synthetic optimization requires systematic variation of reaction parameters:

- Catalyst Selection : Test palladium-based catalysts (e.g., Pd/C) versus organocatalysts for coupling reactions, noting their impact on enantioselectivity.

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, acetonitrile) to non-polar solvents (toluene) to assess reaction kinetics and byproduct formation.

- Temperature Control : Perform gradient experiments (e.g., 60–120°C) to identify optimal thermal conditions while monitoring decomposition via TLC or HPLC.

- Safety Protocols : Implement inert atmosphere (N₂/Ar) to prevent oxidation and adhere to PPE guidelines (gloves, goggles) as per safety data for structurally similar piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.